Cinitapride

Catalog No.
S523798
CAS No.
66564-14-5
M.F
C21H30N4O4
M. Wt
402.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinitapride

CAS Number

66564-14-5

Product Name

Cinitapride

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide

Molecular Formula

C21H30N4O4

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)

InChI Key

ZDLBNXXKDMLZMF-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N

Synonyms

4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide, Blaston, Cidine, cinitapride, cinitapride tartrate

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N

Mechanism of Action:

Cinitapride belongs to a class of drugs called prokinetics. These drugs work by stimulating the muscles in the stomach and intestines to contract, which helps to move food through the digestive system more efficiently []. Cinitapride specifically acts by antagonizing dopamine D2 receptors, which are inhibitory receptors that normally slow down gastric emptying []. This antagonism allows for increased activity of the gastrointestinal tract.

Applications in Functional Dyspepsia:

Functional dyspepsia is a common digestive disorder characterized by upper abdominal pain or discomfort in the absence of any identifiable organic cause []. Cinitapride has been investigated in several clinical trials for its effectiveness in treating functional dyspepsia, particularly the postprandial distress syndrome (PDS) subtype [, ]. These studies have shown that cinitapride is effective in improving symptoms like early satiety, bloating, and postprandial fullness compared to placebo []. Additionally, cinitapride has been shown to be non-inferior to other commonly used prokinetics like domperidone in terms of symptom improvement [].

Safety and Side Effects:

Cinitapride is generally well-tolerated, with a lower incidence of adverse events compared to other prokinetics like domperidone [, ]. However, some potential side effects associated with cinitapride include headache, diarrhea, and abdominal pain []. Notably, a rare but serious side effect called extrapyramidal symptoms, characterized by involuntary movements, has been reported with cinitapride use, although the risk appears to be lower than with some other prokinetics.

Physical Description

Solid

XLogP3

3.6

Drug Indication

It is indicated to treat gastrointestinal disorders associated with motility disturbances like gastroesophageal reflux disease (GERD), non-ulcer dyspepsia and delayed gastric emptying.

MeSH Pharmacological Classification

Anti-Ulcer Agents

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03F - Propulsives
A03FA - Propulsives
A03FA08 - Cinitapride

Mechanism of Action

Cinitapride is a substituted benzamide with 5-HT receptor antagonist and agonist activity.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR4 [HSA:3360] [KO:K04160]

Other CAS

66564-14-5

Wikipedia

Cinitapride

Biological Half Life

3-5 h during the first 8 h and a residual half-life greater than 15 h thereafter.

Dates

Modify: 2023-08-15
Alarcon-de-la-Lastra Romero C, Lopez A, Martin MJ, la Casa C, Motilva V: Cinitapride protects against ethanol-induced gastric mucosal injury in rats: role of 5-hydroxytryptamine, prostaglandins and sulfhydryl compounds. Pharmacology. 1997 Apr;54(4):193-202. [PMID:9211565]

Explore Compound Types